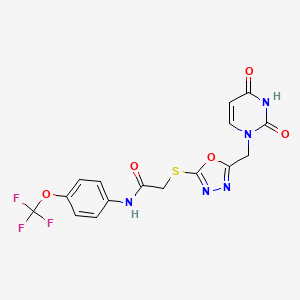

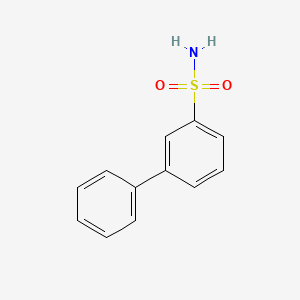

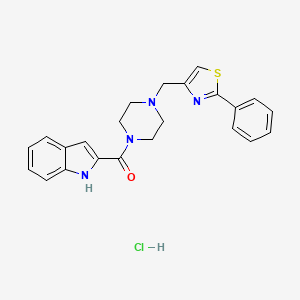

![molecular formula C18H23N5O2S B2507898 5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 162661-20-3](/img/structure/B2507898.png)

5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the methoxyphenyl group, methylpiperazine moiety, and triazole ring system are recurrent in the described research, suggesting relevance in medicinal chemistry for receptor modulation and inhibition of biological processes like tubulin polymerization .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic amines or heterocyclic compounds. For instance, the synthesis of 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives involves the preparation of intermediates followed by cyclization reactions to form the triazole core . Similarly, the synthesis of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles indicates a complex synthetic route that may include steps such as cyclization, alkylation, and coupling reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar features has been analyzed using various computational and experimental techniques. For example, the conformational analysis of arylpiperazine derivatives has been performed using density functional theory (DFT) calculations, and the absolute configuration has been determined by X-ray crystallography . These techniques could be applied to determine the three-dimensional structure and stereochemistry of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often studied in the context of their interaction with biological targets. For instance, the binding mechanism of arylpiperazine derivatives to adrenoceptors has been elucidated through molecular docking studies . Additionally, the inhibition of tubulin polymerization by phenylpiperazine methanones suggests that the compound may also interact with tubulin or other cytoskeletal proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their pharmacological evaluation. The compounds in the provided papers have been evaluated for their biological activities, which implies that their physical and chemical properties are suitable for interaction with biological systems . The compound "this compound" would likely have similar properties that facilitate its biological activity.

Aplicaciones Científicas De Investigación

Neuropharmacology and Psychopharmacology Research

Research into compounds structurally related to "5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" often focuses on their interactions with neurotransmitter systems, particularly serotonin (5-HT) receptors. For example, studies on m-Chlorophenylpiperazine (mCPP), a derivative of piperazine with psychopharmacological interest, have explored its effects on serotonin function, anxiety, cognitive performance, and hormonal responses in humans. Such compounds are valuable tools in understanding the role of serotonin in mood disorders, anxiety, and other psychological conditions (Silverstone et al., 1994).

Radioligand and Imaging Studies

Related compounds have been used as radioligands for imaging studies, particularly positron emission tomography (PET) imaging of 5-HT(1A) receptors. These studies are crucial for mapping the distribution of serotonin receptors in the brain and understanding their role in psychiatric and neurodegenerative disorders. The development and application of compounds like [(18)F]p-MPPF for quantitative imaging of 5-HT(1A) receptors in humans highlight the potential research applications in neurology and psychiatry (Passchier et al., 2000).

Drug Metabolism and Pharmacokinetics

The study of drug metabolism and pharmacokinetics is another area where related compounds have been investigated. Understanding how drugs are metabolized and distributed within the body is crucial for the development of new medications. Studies on compounds like BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, provide insights into drug absorption, metabolism, and excretion pathways. These studies inform dosage recommendations and safety profiles for new drugs (Christopher et al., 2010).

Toxicology and Safety Research

Research into the toxicology and safety profiles of psychoactive substances, including those structurally similar to the compound , informs regulatory decisions and clinical practice. Studies on the effects of recreational drugs, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), help understand their physiological and subjective effects, informing public health policies and clinical guidelines on the management of substance intoxication (Lin et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target serine/threonine-protein kinase , which plays a crucial role in cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Biochemical Pathways

Similar compounds have been found to influence the regulation of glucose and fatty acid metabolism and homeostasis via phosphorylation of the pyruvate dehydrogenase subunits pdha1 and pdha2 .

Propiedades

IUPAC Name |

5-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S/c1-12-19-18-23(20-12)17(24)16(26-18)15(22-10-8-21(2)9-11-22)13-4-6-14(25-3)7-5-13/h4-7,15,24H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCNRLLRNNBFEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

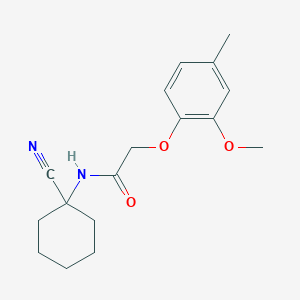

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

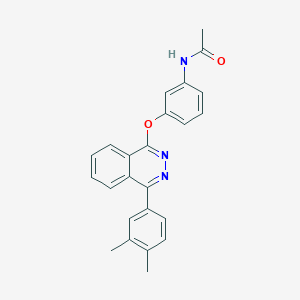

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)

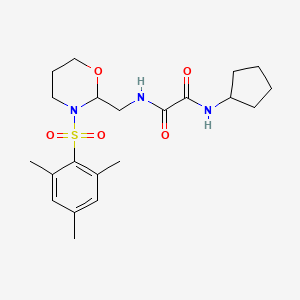

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)